- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000

Cas no 93755-77-2 (4-Demethyl Tranilast)

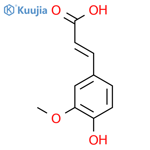

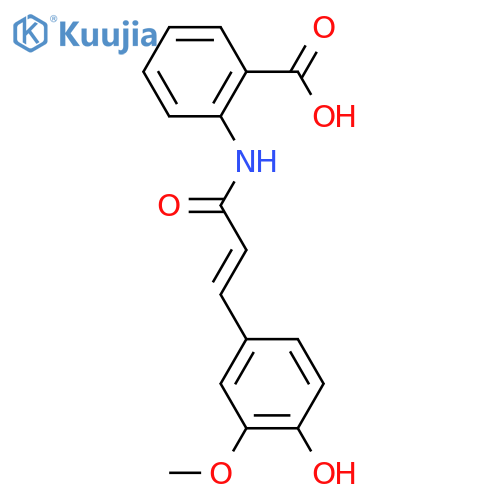

4-Demethyl Tranilast structure

Nome do Produto:4-Demethyl Tranilast

4-Demethyl Tranilast Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Demethyl Tranilast

- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Avenanthramide 1f

- Avenanthramide E

- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)

- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)

- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)

- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid

- CHEBI:174266

- SB9MUF0VRT

- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid

- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-

- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid

- SCHEMBL2779937

- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-

- FSKJPXSYWQUVGO-VQHVLOKHSA-N

- AKOS040750648

- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid

- UNII-SB9MUF0VRT

- Avenanthramide E (Collins)

- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid

- CHEMBL1075791

- DTXSID20437293

- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- starbld0002665

- 93755-77-2

- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate

- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid

- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid

- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid

- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate

-

- Inchi: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+

- Chave InChI: FSKJPXSYWQUVGO-VQHVLOKHSA-N

- SMILES: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O

Propriedades Computadas

- Massa Exacta: 313.09500

- Massa monoisotópica: 313.09502258g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 23

- Contagem de Ligações Rotativas: 5

- Complexidade: 450

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 95.9Ų

- XLogP3: 2.9

Propriedades Experimentais

- PSA: 99.35000

- LogP: 3.40040

4-Demethyl Tranilast Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | D231280-250mg |

4-Demethyl Tranilast |

93755-77-2 | 250mg |

$ 1315.00 | 2023-04-17 | ||

| TRC | D231280-25mg |

4-Demethyl Tranilast |

93755-77-2 | 25mg |

$ 167.00 | 2023-04-17 |

4-Demethyl Tranilast Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C

Referência

Método de produção 2

Condições de reacção

Referência

- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

Referência

- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides, Molecules, 2022, 27(7),

Método de produção 4

Condições de reacção

1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

Referência

- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L), Indian Journal of Chemistry, 2007, (12), 2074-2078

Método de produção 5

Condições de reacção

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt

Referência

- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006

Método de produção 6

Condições de reacção

1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Referência

- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427

Método de produção 7

Condições de reacção

Referência

- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?, Tetrahedron Letters, 1990, 31(18), 2647-8

Método de produção 8

Condições de reacção

1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

Referência

- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,

4-Demethyl Tranilast Raw materials

4-Demethyl Tranilast Preparation Products

4-Demethyl Tranilast Literatura Relacionada

-

1. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

93755-77-2 (4-Demethyl Tranilast) Produtos relacionados

- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)

- 53902-12-8(tranilast)

- 91920-58-0(cis-Tranilast)

- 1797334-49-6([2-methyl-1-oxo-1-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]propan-2-yl] acetate)

- 1226443-54-4(N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-yl)methylmethanesulfonamide)

- 1260119-02-5(2-Bromoterephthalic acid;zirconium;octahydrate)

- 1597639-90-1(3-(4-fluoro-2-methylphenyl)-2,2-dimethylpropanoic acid)

- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)

- 2247088-04-4(CID 138040186)

- 1803602-15-4(4-Morpholinecarboxylic acid, 3-[1-(phenylmethyl)-1H-1,2,4-triazol-5-yl]-, 1,1-dimethylethyl ester)

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente